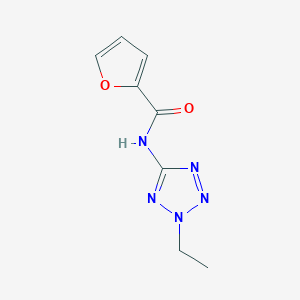![molecular formula C20H13BrClN3O3 B244620 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as BPIQ or BPIQ-A, and it belongs to the family of benzoxazole derivatives. This compound has shown great potential in various scientific applications, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of BPIQ involves its interaction with the target enzymes, leading to their inhibition. For instance, BPIQ has been shown to bind to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. Similarly, BPIQ has been found to intercalate into the DNA strand, leading to the inhibition of DNA topoisomerase II activity.
Biochemical and Physiological Effects
BPIQ has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, BPIQ has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, BPIQ has been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs). Furthermore, BPIQ has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
BPIQ has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity against the target enzymes, making it a useful tool for studying their functions. Additionally, BPIQ has been found to exhibit low toxicity in vitro and in vivo, making it a potential candidate for drug development. However, one of the limitations of BPIQ is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on BPIQ. One potential direction is to investigate its efficacy in animal models of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory activity of BPIQ against the target enzymes. Furthermore, the development of more potent and selective derivatives of BPIQ may lead to the discovery of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of BPIQ involves the reaction of 5-bromopyridin-3-amine and 3-chloro-4-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of an intermediate, which is then reacted with 2-aminophenol in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product, BPIQ.
Applications De Recherche Scientifique
BPIQ has been extensively studied for its potential use in various scientific applications. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase CK2, DNA topoisomerase II, and carbonic anhydrase IX. These enzymes have been implicated in various diseases, such as cancer, inflammation, and neurodegeneration, making BPIQ a potential candidate for drug discovery.
Propriétés
Formule moléculaire |
C20H13BrClN3O3 |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C20H13BrClN3O3/c1-27-17-4-2-11(7-15(17)22)19(26)24-14-3-5-18-16(8-14)25-20(28-18)12-6-13(21)10-23-9-12/h2-10H,1H3,(H,24,26) |
Clé InChI |
NHXKCKYNGVTDGR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide](/img/structure/B244557.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244562.png)